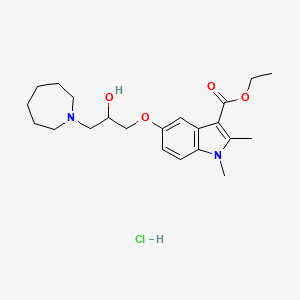
ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as A-967079 and belongs to the class of indole derivatives. A-967079 has shown promise in the treatment of various medical conditions, including chronic pain, anxiety, and depression.
科学的研究の応用
Synthesis and Structural Optimization
Research has focused on the synthesis of related compounds, demonstrating the chemical versatility and potential for generating analogs with various biological activities. For example, Vaid et al. (2014) developed a high-yielding synthesis for methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, starting from 2,4-dimethylaniline, which could serve as a scaffold for further pharmacological investigation (Vaid, Boini, Alt, Spitler, Hadden, Frank, & Moher, 2014). Structural optimization led to compounds with increased activity against biological targets, such as 5-lipoxygenase inhibitors, highlighting the potential for developing new therapeutic agents from this chemical framework (Karg, Luderer, Pergola, Bühring, Rossi, Northoff, Sautebin, Troschütz, & Werz, 2009).
Antiviral Activity
Several studies have evaluated the antiviral properties of compounds structurally related to ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate. Ivashchenko et al. (2015) synthesized new substituted 2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives, showing significant activity against BVDV, HCV, and A/Aichi/2/69(H3N2) influenza viruses (Ivashchenko, Yamanushkin, Mit’kin, Kisil’, Korzinov, Vedenskii, Leneva, Bulanova, Bychko, Okun, Ivashchenko, & Ivanenkov, 2015). This highlights the potential for these compounds to serve as leads for the development of new antiviral drugs.
Biological Activity and Potential Therapeutics
The exploration of biological activity extends beyond antiviral properties. For instance, the structural optimization of 5-hydroxyindole-3-carboxylates has led to potent inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, suggesting potential applications in treating inflammatory conditions (Peduto, Bruno, Dehm, Krauth, de Caprariis, Weinigel, Barz, Massa, de Rosa, Werz, & Filosa, 2014).
特性
IUPAC Name |
ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4.ClH/c1-4-27-22(26)21-16(2)23(3)20-10-9-18(13-19(20)21)28-15-17(25)14-24-11-7-5-6-8-12-24;/h9-10,13,17,25H,4-8,11-12,14-15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXHPFLICVPAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(3-azepan-1-yl-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

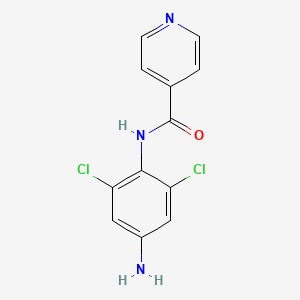
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
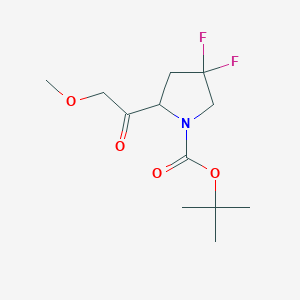
![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
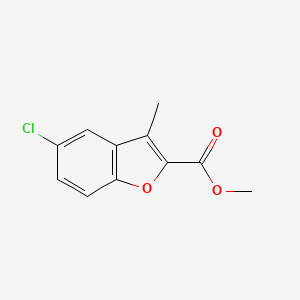
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)
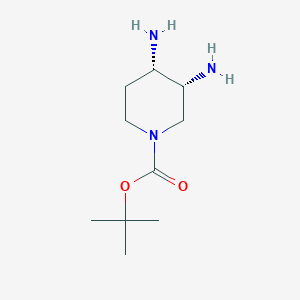
![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)
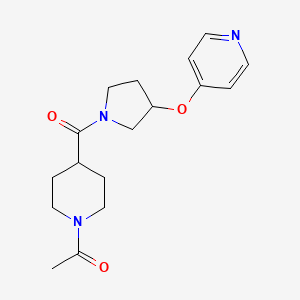
![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2386945.png)
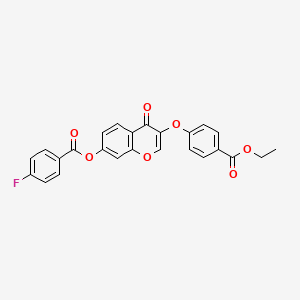
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)